1-Bromo-4-(bromomethyl)benzene-d4
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Overview
Description
1-Bromo-4-(bromomethyl)benzene-d4, also known as α,4-Dibromotoluene-d4, is a deuterium-labeled compound. It is a derivative of 1-Bromo-4-(bromomethyl)benzene, where four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)benzene-d4 can be synthesized through the bromination of toluene-d4. The reaction typically involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(bromomethyl)benzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Oxidation Reactions: Products include benzoic acid derivatives.
Scientific Research Applications
1-Bromo-4-(bromomethyl)benzene-d4 is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and isotopically labeled compounds.
Biology: The compound is used in tracer studies to understand metabolic pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(bromomethyl)benzene-d4 involves its participation in various chemical reactions due to the presence of reactive bromine atoms. The deuterium atoms provide stability and allow for precise tracking in metabolic studies . The compound interacts with molecular targets through nucleophilic substitution and other reactions, influencing the pathways involved .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a bromomethyl group, leading to different reactivity and applications.
1-Bromo-4-(trimethylsilyl)benzene: The presence of a trimethylsilyl group makes this compound useful in silicon-based chemistry.
1-Bromo-4-(difluoromethyl)benzene: The difluoromethyl group imparts unique properties, making it suitable for specific chemical reactions.
Uniqueness: 1-Bromo-4-(bromomethyl)benzene-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies in various scientific fields. Its isotopic properties make it a valuable tool in research applications where precise tracking and analysis are required .
Properties
Molecular Formula |
C7H6Br2 |
---|---|
Molecular Weight |
253.95 g/mol |
IUPAC Name |
1-bromo-4-(bromomethyl)-2,3,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
InChI Key |
YLRBJYMANQKEAW-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])Br)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CBr)Br |
Origin of Product |
United States |
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